Lumaflavanone C
説明
Lumaflavanone C is a flavanone-class compound cataloged in the Lipid Maps Structure Database (LMSD) under the classification Flavanones [PK1214]. Its molecular formula is C₂₀H₂₀O₄ with a molecular mass of 324.136158 g/mol . Structurally, flavanones are characterized by a 2-phenylchroman-4-one backbone, and Lumaflavanone C likely features hydroxyl or methoxy substitutions that differentiate it from analogs .
特性
分子式 |
C30H34O7 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC名 |
5,7a-dihydroxy-6,8,8,10,10-pentamethyl-2-phenyl-12-propan-2-yl-2,3,11a,12-tetrahydropyrano[2,3-a]xanthene-4,9,11-trione |
InChI |
InChI=1S/C30H34O7/c1-14(2)19-21-24(37-30(35)22(19)26(33)28(4,5)27(34)29(30,6)7)15(3)23(32)20-17(31)13-18(36-25(20)21)16-11-9-8-10-12-16/h8-12,14,18-19,22,32,35H,13H2,1-7H3 |
InChIキー |
RPBFBOLBXRVOGC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C3=C1OC4(C(C3C(C)C)C(=O)C(C(=O)C4(C)C)(C)C)O)OC(CC2=O)C5=CC=CC=C5)O |
製品の起源 |
United States |
類似化合物との比較
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Mass (g/mol) | Key Structural Features |
|---|---|---|---|
| Lumaflavanone C | C₂₀H₂₀O₄ | 324.136158 | Likely hydroxyl/methoxy substitutions |
| Leucadenone A | C₂₀H₂₂O₄ | 326.151808 | Additional methyl group compared to Lumaflavanone C |
| Epilumaflavanone B | C₂₀H₂₀O₅ | 340.131073 | Extra oxygen atom, possibly an epoxy group |
| Kurziflavolactone A | C₂₃H₂₂O₆ | 406.141581 | Lactone ring and extended alkyl chain |
Source: LMSD ; Flavonoids: Chemistry, Biochemistry and Applications .
Structural Differences and Implications
Leucadenone A: Shares a nearly identical molecular formula with Lumaflavanone C but has a higher mass (326.15 vs. 324.14 g/mol), indicating an additional methyl group. This minor structural variation may influence lipid solubility and receptor binding .
Epilumaflavanone B: Contains an additional oxygen atom (C₂₀H₂₀O₅), likely forming an epoxy or ketone group. This modification could enhance antioxidant activity but reduce membrane permeability .
Kurziflavolactone A : Distinguished by a lactone ring and a longer carbon chain (C₂₃H₂₂O₆), which may confer unique biological roles, such as antimicrobial or anti-inflammatory properties .
Q & A
Basic Research Questions
Q. How can Lumaflavanone C be reliably identified and isolated from natural sources?
- Methodological Answer : Identification typically involves phytochemical screening using UV-Vis spectroscopy (for flavonoid detection at ~270–290 nm) followed by preparative chromatography (e.g., HPLC or column chromatography with silica gel). Confirmation requires NMR (¹H/¹³C) and mass spectrometry (HRMS) to resolve structural ambiguity, particularly distinguishing it from analogs like Lumaflavanone A/B . Isolation protocols should prioritize solvent polarity gradients (e.g., hexane/ethyl acetate) to separate Lumaflavanone C from co-eluting compounds in crude extracts .
Q. What are the standard in vitro assays to evaluate Lumaflavanone C’s preliminary bioactivity?
- Methodological Answer : Common assays include:
- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC₅₀ quantification).
- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX-2) activity.
- Cytotoxicity : MTT/XTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
Ensure negative controls (e.g., DMSO vehicle) and triplicate measurements to minimize variability .
Q. How should researchers design experiments to assess Lumaflavanone C’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
Prepare buffered solutions (pH 3–9) and incubate Lumaflavanone C at 25°C, 37°C, and 50°C.
Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hours).
Calculate half-life (t₁/₂) using first-order kinetics.
Include mass balance checks to identify degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for Lumaflavanone C across studies?
- Methodological Answer : Discrepancies often arise from:
- Sample purity : Validate compound purity (>95% via HPLC) and confirm absence of co-isolated impurities (e.g., Physalin J or Subtrifloralactones) that may synergize/antagonize effects .
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and cross-validate findings using orthogonal methods (e.g., siRNA knockdown if targeting a specific pathway).
- Statistical rigor : Apply meta-analysis to aggregate data from independent studies, assessing heterogeneity via I² statistics .
Q. How can researchers elucidate Lumaflavanone C’s mechanism of action at the molecular level?
- Methodological Answer : Combine:
- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., NF-κB or PI3K).
- Transcriptomics/proteomics : RNA-Seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment.
- Kinetic assays : Surface plasmon resonance (SPR) for real-time binding kinetics validation.
Triangulate results to distinguish direct targets from downstream effects .
Q. What synthetic routes are feasible for Lumaflavanone C derivatives to enhance bioavailability?
- Methodological Answer : Employ semi-synthetic modifications:
Glycosylation : Introduce sugar moieties at the 7-OH position to improve water solubility.
Lipid conjugation : Attach fatty acid chains (e.g., palmitate) via ester linkages for lymphatic absorption.
Prodrug design : Mask hydroxyl groups with acetyl/propionyl protectors, followed by in vitro hydrolysis studies.
Validate modifications using LC-MS/MS and comparative pharmacokinetic studies in rodent models .
Q. How can researchers address the challenge of low natural abundance of Lumaflavanone C in plant sources?
- Methodological Answer : Optimize:
- Plant tissue culture : Elicitation with jasmonic acid or UV stress to enhance biosynthesis.
- Heterologous expression : Engineer yeast (e.g., Saccharomyces cerevisiae) with flavonoid biosynthetic genes (e.g., CHS, CHI).
- Synthetic biology : CRISPR-Cas9 editing of precursor pathways in model plants (e.g., Nicotiana benthamiana) .
Data Analysis & Reporting
Q. What statistical approaches are critical for analyzing dose-response relationships in Lumaflavanone C studies?
- Methodological Answer :
- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
- Report EC₅₀/IC₅₀ with 95% confidence intervals.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
Include raw data in supplementary materials for reproducibility .
Q. How should researchers handle conflicting structural data (e.g., NMR shifts) for Lumaflavanone C?
- Methodological Answer :
- Re-run NMR under standardized conditions (e.g., 600 MHz, CDCl₃/CD₃OD).
- Compare with computed NMR shifts (DFT calculations at B3LYP/6-311+G(d,p)).
- Consult crystallographic data if available (e.g., X-ray diffraction for absolute configuration) .
Ethical & Methodological Best Practices
- Data transparency : Share raw chromatograms, spectral data, and statistical scripts via repositories like Zenodo .
- Replication : Collaborate with independent labs to verify key findings, particularly bioactivity claims .
- Citation rigor : Prioritize primary literature over reviews; cross-reference compound IDs (e.g., CAS numbers) to avoid misattribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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